molecular formula C12H15BrN2O3 B11787946 Methyl5-bromo-2-methyl-6-morpholinonicotinate

Methyl5-bromo-2-methyl-6-morpholinonicotinate

Cat. No.: B11787946
M. Wt: 315.16 g/mol
InChI Key: GHRXNPFYFRQTIO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methyl-6-morpholinonicotinate is a nicotinic acid derivative featuring a bromine atom at position 5, a methyl group at position 2, and a morpholino substituent at position 6. Its structural complexity—combining halogenation, alkylation, and a cyclic amine moiety—imparts unique physicochemical and reactivity profiles, making it a subject of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

methyl 5-bromo-2-methyl-6-morpholin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H15BrN2O3/c1-8-9(12(16)17-2)7-10(13)11(14-8)15-3-5-18-6-4-15/h7H,3-6H2,1-2H3

InChI Key

GHRXNPFYFRQTIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)Br)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-methyl-6-morpholinonicotinate typically involves the bromination of 2-methyl-6-morpholinonicotinate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methyl-6-morpholinonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxides, reduced forms, and hydrolyzed acids. These products can be further utilized in various applications depending on their chemical properties .

Scientific Research Applications

Methyl 5-bromo-2-methyl-6-morpholinonicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methyl-6-morpholinonicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzymatic activities, receptor binding, or interference with cellular processes .

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

Table 1: Structural and Functional Comparison of Methyl 5-Bromo-2-Methyl-6-Morpholinonicotinate and Analogs

Compound Name CAS Number Substituents (Positions) Key Functional Differences Similarity Score
Methyl 5-Bromo-2-Fluoronicotinate 931105-37-2 5-Br, 2-F, 6-H Fluorine at C2; no morpholino 0.95
6-Bromo-2-Methoxynicotinic Acid 1060806-62-3 6-Br, 2-OCH3, 3-COOH Methoxy at C2; carboxylic acid 0.96
5-Bromo-6-Methylnicotinic Acid 1190862-72-6 5-Br, 6-CH3, 3-COOH Carboxylic acid; no morpholino 0.75
Methyl 5-Cyclopropyl-2-Methoxynicotinate 1009735-24-3 5-Cyclopropyl, 2-OCH3 Cyclopropyl at C5; methoxy at C2 0.79

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